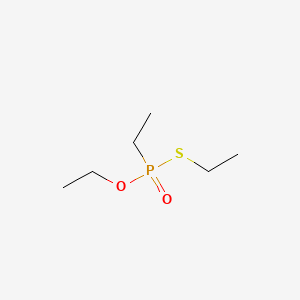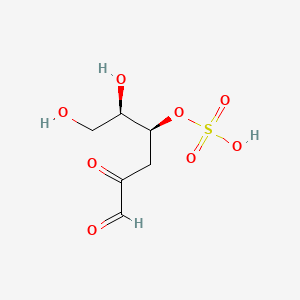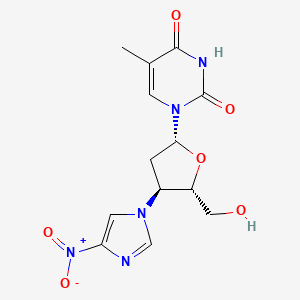![molecular formula C24H17ClN2O2 B12800524 2-[[2-(4-Chlorophenyl)-1-methylindol-5-yl]methyl]isoindole-1,3-dione CAS No. 58867-57-5](/img/structure/B12800524.png)
2-[[2-(4-Chlorophenyl)-1-methylindol-5-yl]methyl]isoindole-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
NSC 294935 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is often studied for its interactions and effects in biological systems, making it a subject of research in chemistry, biology, and medicine.
准备方法
Starting Materials: The synthesis begins with readily available chemical precursors.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving specific temperatures, pressures, and catalysts to ensure the desired product is obtained.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the required purity for research applications.
化学反应分析
NSC 294935 undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert NSC 294935 into reduced forms, often using reagents like hydrogen gas or metal hydrides.
Substitution: Substitution reactions involve replacing one functional group with another, which can be achieved using different reagents and catalysts.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various derivatives of NSC 294935 with modified functional groups.
科学研究应用
NSC 294935 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Researchers study its interactions with biological molecules to understand its effects on cellular processes.
Medicine: NSC 294935 is investigated for its potential therapeutic effects, including its role in inhibiting specific enzymes or pathways involved in disease.
Industry: The compound’s unique properties make it useful in various industrial applications, such as the development of new materials or chemical processes.
作用机制
The mechanism of action of NSC 294935 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to particular proteins or enzymes, thereby modulating their activity. This can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific context in which NSC 294935 is used.
相似化合物的比较
NSC 294935 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
NSC 298223: This compound also interacts with DNA and has been studied for its antitumor properties.
Dipyridamole: Known for its use in preventing thromboembolic events, it has a different mechanism of action involving inhibition of phosphodiesterase.
Compared to these compounds, NSC 294935 has distinct properties and applications, making it a valuable subject of research in various scientific fields.
属性
CAS 编号 |
58867-57-5 |
|---|---|
分子式 |
C24H17ClN2O2 |
分子量 |
400.9 g/mol |
IUPAC 名称 |
2-[[2-(4-chlorophenyl)-1-methylindol-5-yl]methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C24H17ClN2O2/c1-26-21-11-6-15(12-17(21)13-22(26)16-7-9-18(25)10-8-16)14-27-23(28)19-4-2-3-5-20(19)24(27)29/h2-13H,14H2,1H3 |
InChI 键 |
IMTNCYRTJROVGA-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C=C(C=C2)CN3C(=O)C4=CC=CC=C4C3=O)C=C1C5=CC=C(C=C5)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


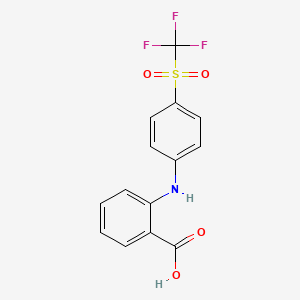
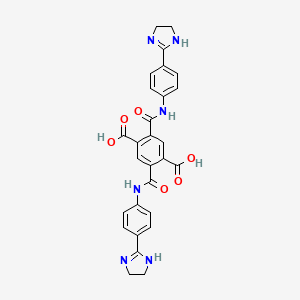
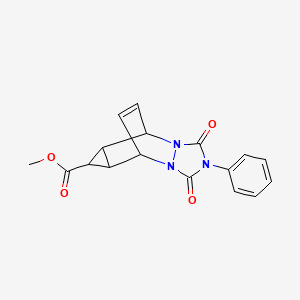
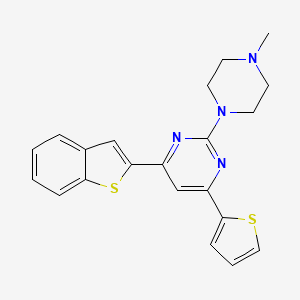
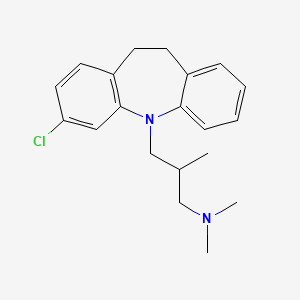
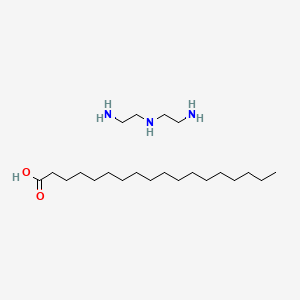
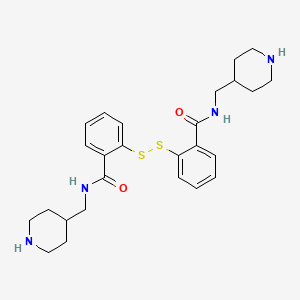
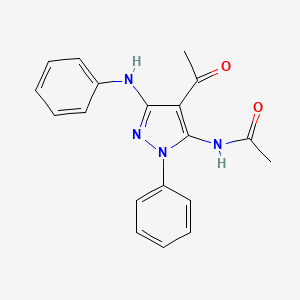
![[3-[(4-Methylphenyl)sulfonyloxymethyl]oxetan-3-yl]methyl 4-methylbenzenesulfonate](/img/structure/B12800491.png)


